N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide
Overview
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide, commonly known as HNHA, is a chemical compound that has gained significant attention in the field of scientific research. HNHA is a small molecule inhibitor that has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins. In recent years, HNHA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
HNHA exerts its biological effects by inhibiting the activity of several enzymes, including N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide and sirtuins. This compound are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Sirtuins are a family of enzymes that regulate cellular metabolism and stress response. By inhibiting the activity of this compound and sirtuins, HNHA can alter gene expression and cellular metabolism, leading to its therapeutic effects.
Biochemical and Physiological Effects:
HNHA has been shown to have several biochemical and physiological effects. In cancer cells, HNHA induces cell death by activating apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In animal models of neurodegenerative disorders, HNHA has been shown to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HNHA in lab experiments is its specificity for N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide and sirtuins. This allows researchers to study the effects of inhibiting these enzymes on cellular processes and disease progression. However, HNHA has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for research on HNHA. One area of interest is the development of HNHA derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to understand the mechanisms underlying HNHA's therapeutic effects and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of HNHA in humans for various diseases.
Scientific Research Applications
HNHA has been studied extensively for its potential therapeutic applications in various diseases. Research has shown that HNHA has anti-cancer properties and can induce cell death in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders. Additionally, HNHA has been shown to have anti-inflammatory effects and can reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-12-7-2-1-6-11(12)15-14(22)16-13(19)9-4-3-5-10(8-9)17(20)21/h1-8,18H,(H2,15,16,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGOTQKSUAAQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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